molecular formula C4H4BClO2S B1608654 4-Chlorothiophene-2-boronic acid CAS No. 1133931-02-8

4-Chlorothiophene-2-boronic acid

Cat. No.: B1608654
CAS No.: 1133931-02-8
M. Wt: 162.41 g/mol
InChI Key: YMNZWJFZOOKLRS-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with diols and polyols, which are present in various biological molecules .

Mode of Action

4-Chlorothiophene-2-boronic acid, like other boronic acids, is involved in the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of chemically differentiated fragments through a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway . This reaction is crucial for the formation of carbon-carbon bonds, a fundamental process in organic synthesis. The downstream effects of this pathway include the creation of diverse and complex small molecules .

Pharmacokinetics

It is known that boronic acids are generally stable, readily prepared, and environmentally benign .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in the Suzuki-Miyaura cross-coupling reaction . This reaction leads to the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction, in which this compound participates, requires mild and functional group tolerant reaction conditions .

Biochemical Analysis

Biochemical Properties

4-Chlorothiophene-2-boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are crucial for its function as a biochemical tool in the modification and manipulation of biomolecules .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific context of its application. This compound can influence cell signaling pathways, gene expression, and cellular metabolism by interacting with key biomolecules within the cell. For example, it can inhibit or activate enzymes involved in metabolic pathways, thereby altering the cellular metabolic flux and affecting overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, leading to enzyme inhibition or activation. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its activity may decrease over time due to hydrolysis or other degradation processes. Long-term studies have shown that this compound can have sustained effects on cellular function, although the specific outcomes may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with different dosages leading to varying outcomes. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular processes. Toxic or adverse effects may be observed at very high doses, highlighting the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can influence the activity of enzymes involved in carbohydrate metabolism, leading to changes in metabolite levels and metabolic flux. Additionally, it can interact with cofactors such as NADH and ATP, further modulating cellular metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues can also influence its overall activity and effectiveness in biochemical applications .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, depending on the context of its application. Its activity and function can be influenced by its subcellular localization, as different compartments provide distinct biochemical environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorothiophene-2-boronic acid typically involves the borylation of 4-chlorothiophene. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods: Industrial production of boronic acids, including this compound, often employs similar borylation techniques but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorothiophene-2-boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling.

    Copper Catalysts: Used in Chan-Lam coupling.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: THF, DMF, or toluene.

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-Chlorothiophene-2-boronic acid is unique due to the presence of both a boronic acid group and a chlorinated thiophene ring, which provides distinct reactivity and selectivity in cross-coupling reactions .

Properties

IUPAC Name

(4-chlorothiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BClO2S/c6-3-1-4(5(7)8)9-2-3/h1-2,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNZWJFZOOKLRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CS1)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402536
Record name 4-CHLOROTHIOPHENE-2-BORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133931-02-8
Record name 4-CHLOROTHIOPHENE-2-BORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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